4-(2,3-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-cis-2,3-Dichloro Sertraline Hydrochloride is a chemical compound known for being an impurity of Sertraline, a widely used antidepressant. The compound has the molecular formula C17H17Cl2N•HCl and a molecular weight of 342.69 . It is primarily used for research purposes and is not intended for diagnostic or therapeutic use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-cis-2,3-Dichloro Sertraline Hydrochloride involves the reaction of 2,3-dichlorophenyl with 1,2,3,4-tetrahydro-N-methylnaphthalenamine. The reaction is typically carried out under controlled conditions to ensure the formation of the desired isomer .
Industrial Production Methods
it is likely that the compound is produced using standard organic synthesis techniques, followed by purification processes to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
rac-cis-2,3-Dichloro Sertraline Hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the chemical structure of the compound.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different chlorinated derivatives, while reduction could lead to the formation of dechlorinated products .
Scientific Research Applications
rac-cis-2,3-Dichloro Sertraline Hydrochloride is primarily used in scientific research, particularly in the fields of:
Chemistry: It is used as a reference standard and impurity in the study of Sertraline and related compounds.
Biology: The compound is used in biological studies to understand its effects on various biological systems.
Medicine: Research involving rac-cis-2,3-Dichloro Sertraline Hydrochloride helps in understanding the pharmacokinetics and pharmacodynamics of Sertraline.
Industry: It is used in the pharmaceutical industry for quality control and impurity profiling of Sertraline
Mechanism of Action
The mechanism of action of rac-cis-2,3-Dichloro Sertraline Hydrochloride is not well-documented. as an impurity of Sertraline, it is likely to interact with similar molecular targets and pathways. Sertraline primarily acts as a selective serotonin reuptake inhibitor (SSRI), increasing the levels of serotonin in the brain by inhibiting its reuptake into presynaptic cells .
Comparison with Similar Compounds
Similar Compounds
Sertraline: The parent compound, widely used as an antidepressant.
2,3-Dichloro Sertraline: A closely related compound with similar chemical properties.
N-methyl-1,2,3,4-tetrahydro-naphthalenamine derivatives: Compounds with similar structural features
Uniqueness
rac-cis-2,3-Dichloro Sertraline Hydrochloride is unique due to its specific isomeric form and the presence of two chlorine atoms at the 2 and 3 positions on the phenyl ring. This structural uniqueness can influence its chemical reactivity and biological activity, making it a valuable compound for research purposes .
Properties
Molecular Formula |
C17H18Cl3N |
---|---|
Molecular Weight |
342.7 g/mol |
IUPAC Name |
4-(2,3-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride |
InChI |
InChI=1S/C17H17Cl2N.ClH/c1-20-16-10-9-12(11-5-2-3-6-13(11)16)14-7-4-8-15(18)17(14)19;/h2-8,12,16,20H,9-10H2,1H3;1H |
InChI Key |
LDIZHWJFDILCKL-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCC(C2=CC=CC=C12)C3=C(C(=CC=C3)Cl)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.